2-methyl-5-(5-methyl-1H-benzimidazol-2-yl)aniline
Overview
Description
2-methyl-5-(5-methyl-1H-benzimidazol-2-yl)aniline is a chemical compound that belongs to the benzimidazole class. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, agriculture, and materials science. The compound’s structure consists of a benzimidazole ring substituted with a methyl group at the 5-position and an aniline group at the 2-position, which is further substituted with a methyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(5-methyl-1H-benzimidazol-2-yl)aniline can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization to form the benzimidazole ring. The specific steps are as follows:
Condensation Reaction: o-Phenylenediamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the benzimidazole ring.
Substitution: The benzimidazole ring is then substituted with a methyl group at the 5-position using a suitable methylating agent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps for purification and isolation of the final product to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(5-methyl-1H-benzimidazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-methyl-5-(5-methyl-1H-benzimidazol-2-yl)aniline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, and antifungal agent due to the biological activity of the benzimidazole ring.
Agriculture: Benzimidazole derivatives are used as fungicides to control plant diseases caused by fungi.
Materials Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-5-(5-methyl-1H-benzimidazol-2-yl)aniline involves its interaction with various molecular targets and pathways. The benzimidazole ring can bind to DNA grooves, interfering with DNA replication and transcription processes . Additionally, the compound may inhibit specific enzymes or proteins involved in cellular processes, leading to its biological effects.
Comparison with Similar Compounds
2-methyl-5-(5-methyl-1H-benzimidazol-2-yl)aniline can be compared with other benzimidazole derivatives, such as:
Benomyl: A fungicide used in agriculture.
Carbendazim: Another fungicide with similar applications.
Thiabendazole: Used as an anthelmintic and fungicide.
Albendazole: An anthelmintic used to treat parasitic worm infections.
Thiophanate-methyl: A fungicide that metabolizes into carbendazim.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives.
Properties
IUPAC Name |
2-methyl-5-(6-methyl-1H-benzimidazol-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-9-3-6-13-14(7-9)18-15(17-13)11-5-4-10(2)12(16)8-11/h3-8H,16H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPJLOFOLIDCFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC(=C(C=C3)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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